CID 112758132
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Overview
Description
The compound with the identifier “CID 112758132” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, in oxidation reactions, the compound may form oxidized derivatives, while in reduction reactions, it may yield reduced forms .
Scientific Research Applications
The compound “CID 112758132” has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used to investigate biochemical pathways and interactions. In medicine, it could be explored for its potential therapeutic effects. Additionally, it has industrial applications, such as in the development of new materials or chemical processes .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological outcomes. For example, the compound may bind to certain enzymes or receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
When compared to similar compounds, “CID 112758132” exhibits unique properties that distinguish it from others. Similar compounds may include those with analogous chemical structures or functional groups. The uniqueness of this compound lies in its specific reactivity and applications, which may not be shared by its analogs .
Properties
Molecular Formula |
C19H20ClN2 |
---|---|
Molecular Weight |
311.8 g/mol |
InChI |
InChI=1S/C19H20N2.Cl/c20-16-19(18-9-5-2-6-10-18)11-13-21(14-12-19)15-17-7-3-1-4-8-17;/h1-10H,11-15H2; |
InChI Key |
NHLSXCISFQTVSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C#N)C2=CC=CC=C2)CC3=CC=CC=C3.[Cl] |
Origin of Product |
United States |
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